2,5-Dimethyl-4-nitropyridine 1-oxide
CAS No.: 21816-42-2
Cat. No.: VC21340860
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21816-42-2 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 |
Standard InChI Key | GVGSFHVUBRWBJT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] |
Introduction
Basic Chemical Information
2,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is registered in chemical databases under the CAS registry number 21816-42-2 . The compound is also known by several synonyms including Tetroxoprim Impurity 10, 2,5-dimethyl-4-nitropyridin-1-ium-1-olate, and Pyridine,2,5-dimethyl-4-nitro-, 1-oxide .
The compound features a pyridine ring with methyl substituents at positions 2 and 5, a nitro group at position 4, and an N-oxide functional group. This structural arrangement contributes to its specific chemical and biological properties. The N-oxide functionality adds polarity to the molecule while the nitro group serves as a strong electron-withdrawing substituent, affecting the electron distribution within the aromatic system.
Structural Identification
The structure of 2,5-Dimethyl-4-nitropyridine 1-oxide contains several key functional groups that define its chemical behavior:
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A pyridine ring as the core structure
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Methyl groups at positions 2 and 5
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A nitro group (-NO₂) at position 4
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An N-oxide group at position 1
These functional groups work in concert to determine the compound's physical properties, reactivity, and biological effects. The exact mass of the compound is 168.05300, which corresponds to its molecular formula .
Structural Relationships
2,5-Dimethyl-4-nitropyridine 1-oxide is one of several derivatives of 4-nitropyridine 1-oxide (4-NPO). The family of 4-NPO derivatives has been studied extensively for structure-activity relationships regarding mutagenicity and carcinogenicity . The position and number of methyl substituents on the pyridine ring appear to significantly influence the biological activity of these compounds.
Physical and Chemical Properties
The physical and chemical properties of 2,5-Dimethyl-4-nitropyridine 1-oxide provide important insights into its behavior in various environments and its potential applications.
Chemical Properties
The chemical behavior of 2,5-Dimethyl-4-nitropyridine 1-oxide is influenced by its functional groups and electronic structure. The nitro group at position 4 is a strong electron-withdrawing group that affects the electron distribution within the pyridine ring. The N-oxide functionality adds polarity and can participate in various chemical reactions.
Key chemical properties include:
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Potential formation of carbon oxides and nitrogen oxides upon decomposition
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Moderate water solubility due to the polar N-oxide group
The presence of the N-oxide group increases the polarity of the molecule compared to the parent pyridine compound, which affects its solubility in various solvents and its reactivity in chemical reactions.
Synthesis and Preparation Methods
The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide has been documented in chemical literature, with specific reaction conditions that yield the compound with high efficiency.
Standard Synthesis Procedure
2,5-Dimethyl-4-nitropyridine 1-oxide can be synthesized from 2,5-dimethylpyridine 1-oxide through a nitration reaction . The documented procedure involves:
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Treatment with sulfuric acid and nitric acid
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Heating at 100°C
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Maintaining the reaction for 2 hours
This procedure is reported to yield the target compound with a 91% efficiency . The high yield indicates that this is an effective and practical method for preparing the compound.
Starting Materials and Reagents
The synthesis requires the following reagents:
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2,5-dimethylpyridine 1-oxide (CAS: 589-93-5) as the starting material
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Sulfuric acid (CAS: 7664-93-9) as a catalyst and reaction medium
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Nitric acid (CAS: 7697-37-2) as the nitrating agent
The reaction likely proceeds through an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the electron-rich position 4 of the pyridine N-oxide ring.
Biological Activity and Toxicology
The biological properties of 2,5-Dimethyl-4-nitropyridine 1-oxide, particularly its mutagenicity and potential carcinogenicity, have been subjects of scientific investigation.
Mutagenicity Studies
Research has demonstrated that 2,5-Dimethyl-4-nitropyridine 1-oxide possesses significant mutagenic activity . In studies using Salmonella typhimurium strains, this compound was found to be among the most potent mutagens in the 4-nitropyridine 1-oxide derivative series, along with 3-methyl and 2,3-dimethyl derivatives .
The relationship between structure and mutagenicity in this class of compounds indicates that the position of methyl substituents plays a critical role in determining mutagenic potency . The presence of a methyl group at the β-position (meta to the pyridine ring nitrogen) appears to increase mutagenicity, while substitution of methyl groups at both β-positions can decrease mutagenic activity .
Toxicological Profile
The toxicological profile of 2,5-Dimethyl-4-nitropyridine 1-oxide indicates several hazardous properties:
These hazard classifications necessitate appropriate safety precautions when handling the compound. The specific routes of exposure include inhalation, eye contact, skin contact, and ingestion .
The compound has been referenced in biomedical research literature, specifically in a 2015 publication in Bioorganic and Medicinal Chemistry Letters by Chen et al. , indicating its importance in medicinal chemistry research.
Structure-Activity Relationship Studies
The compound serves as an important model in structure-activity relationship studies, particularly in understanding how structural modifications to the 4-nitropyridine 1-oxide scaffold affect biological activity . Such studies contribute to the rational design of new compounds with desired biological properties or reduced toxicity.
Current Research and Future Perspectives
The ongoing research involving 2,5-Dimethyl-4-nitropyridine 1-oxide primarily focuses on understanding its structure-activity relationships and potential applications in pharmaceutical chemistry.
Structure-Activity Relationship Investigations
Studies comparing the mutagenic and carcinogenic activities of various 4-nitropyridine 1-oxide derivatives, including 2,5-Dimethyl-4-nitropyridine 1-oxide, contribute to the understanding of how structural modifications affect biological activity . These investigations provide valuable insights for the design of safer compounds with reduced toxicity.
Analytical Chemistry Applications
As an identified impurity in pharmaceutical compounds, 2,5-Dimethyl-4-nitropyridine 1-oxide serves as an important analytical target for quality control in pharmaceutical manufacturing . The development of sensitive and specific analytical methods for its detection represents an area of ongoing research.
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